molecular formula C17H17N3O2S2 B3561296 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide

Cat. No.: B3561296
M. Wt: 359.5 g/mol
InChI Key: LLUBOEHOKANDKK-UHFFFAOYSA-N
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Description

4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an ethylphenyl group attached to the thiazole ring. The presence of the benzenesulfonamide moiety is significant due to its role in various pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of a chloroacetamide derivative with ammonium thiocyanate to form the thiazole ring. This intermediate is then reacted with 4-ethylphenylamine to introduce the ethylphenyl group. Finally, the benzenesulfonamide group is introduced through a reaction with benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in the regulation of pH in tumor cells, and its inhibition can lead to a decrease in tumor growth and proliferation. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide is unique due to its specific combination of the ethylphenyl group and the benzenesulfonamide moiety, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-12-3-5-13(6-4-12)16-11-23-17(20-16)19-14-7-9-15(10-8-14)24(18,21)22/h3-11H,2H2,1H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUBOEHOKANDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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